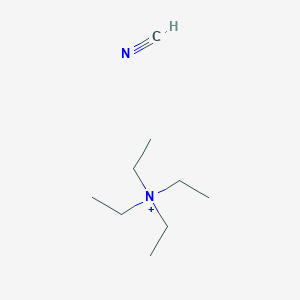
Hydrogen cyanide; tetraethylammonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrogen cyanide; tetraethylammonium is an organic compound with the formula (C₂H₅)₄NCN. It is a quaternary ammonium salt of cyanide and is known for its colorless, deliquescent solid form that is soluble in polar organic media . This compound is used in various chemical syntheses, particularly in the formation of cyanometallates .
Preparation Methods
Hydrogen cyanide; tetraethylammonium is typically prepared by ion exchange from tetraethylammonium bromide . The process involves the reaction of tetraethylammonium bromide with a cyanide source, resulting in the formation of tetraethylammonium cyanide. This method is efficient and commonly used in laboratory settings .
Chemical Reactions Analysis
Hydrogen cyanide; tetraethylammonium undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the cyanide ion acts as a nucleophile.
Addition Reactions: It is used in 1,4-addition reactions to enones, catalyzed by scandium(III) triflate, to yield β-cyanoketones.
Complex Formation: It is involved in the synthesis of various cyanometalate complexes.
Common reagents used in these reactions include scandium(III) triflate and diethylazodicarboxylate (DEAD) . The major products formed from these reactions are often cyanometalate complexes and β-cyanoketones .
Scientific Research Applications
Hydrogen cyanide; tetraethylammonium has several scientific research applications:
Mechanism of Action
The mechanism of action of hydrogen cyanide; tetraethylammonium involves its ability to block autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors . This blocking action is due to the positively charged quaternary ammonium ion, which interferes with the normal function of these channels and receptors .
Comparison with Similar Compounds
Hydrogen cyanide; tetraethylammonium can be compared with other quaternary ammonium salts such as:
- Tetraethylammonium chloride
- Tetraethylammonium bromide
- Tetraethylammonium iodide
- Tetramethylammonium cyanide
- Ammonium cyanide
- Guanidinium cyanide
These compounds share similar properties but differ in their specific applications and reactivity. For example, tetraethylammonium chloride and bromide are more commonly used as phase-transfer catalysts, while tetraethylammonium cyanide is specifically used for cyanation reactions .
This compound is unique in its ability to form stable cyanometalate complexes and its specific use in blocking ion channels, making it a valuable compound in both chemical synthesis and biological research .
Properties
Molecular Formula |
C9H21N2+ |
|---|---|
Molecular Weight |
157.28 g/mol |
IUPAC Name |
formonitrile;tetraethylazanium |
InChI |
InChI=1S/C8H20N.CHN/c1-5-9(6-2,7-3)8-4;1-2/h5-8H2,1-4H3;1H/q+1; |
InChI Key |
FNJBNCJSJSYYQI-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+](CC)(CC)CC.C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,2-Bis[4-(azidomethyl)phenyl]-1,2-diphenylethene](/img/structure/B12061545.png)
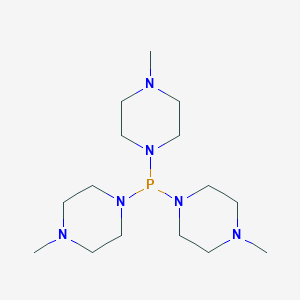
azanium](/img/structure/B12061565.png)
![N-[(2S,3R,4R,5S,6R)-2-(Benzyloxy)-5-hydroxy-6-(hydroxymethyl)-4-{[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}oxan-3-YL]acetamide](/img/structure/B12061570.png)
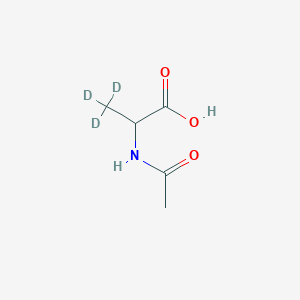
![2-(3,4-dichlorophenyl)-N-methyl-N-[(1S,2S)-2-pyrrolidin-1-ylcyclohexyl]acetamide;hydrate;hydrochloride](/img/structure/B12061585.png)
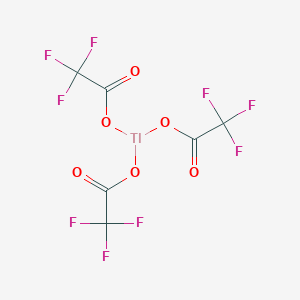


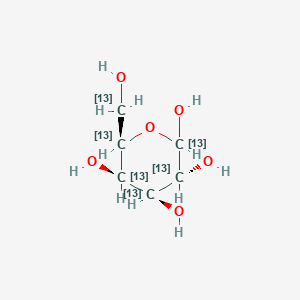
![(R)-(-)-1-[(S)-2-(Di-1-naphthylphosphino)ferrocenyl]ethyldi-3,5-xylylphosphine](/img/structure/B12061636.png)

![{[(2R,3S,4R,5R)-5-(6-amino-8-bromo-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}phosphonic acid](/img/structure/B12061647.png)
